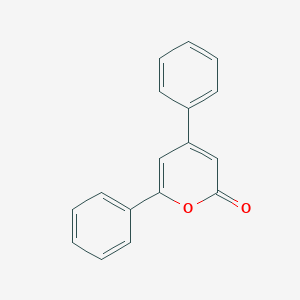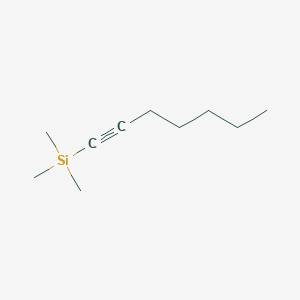
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- in lab experiments is its toxicity. It has been reported to be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for the study of Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)-. One direction is to investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action and its effects on various enzymes and signaling pathways. Additionally, it may be worthwhile to investigate the potential use of Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- as an antibacterial and antifungal agent.
Méthodes De Synthèse
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- can be synthesized by the reaction of 3-amino-2-pyridine and p-tolylmagnesium bromide in the presence of a palladium catalyst. This method has been reported to yield high purity products with good yields.
Applications De Recherche Scientifique
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- has been extensively studied for its potential applications in various fields. It has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- has also been studied for its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
16019-80-0 |
|---|---|
Nom du produit |
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- |
Formule moléculaire |
C16H20N4 |
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
2-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4/c1-13-4-6-14(7-5-13)19-9-11-20(12-10-19)16-15(17)3-2-8-18-16/h2-8H,9-12,17H2,1H3 |
Clé InChI |
VXYMPTYZSWLWHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)N |
Autres numéros CAS |
16019-80-0 |
Synonymes |
2-[4-(4-Methylphenyl)-1-piperazinyl]-3-pyridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



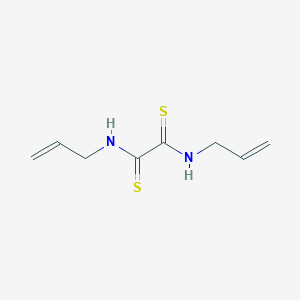

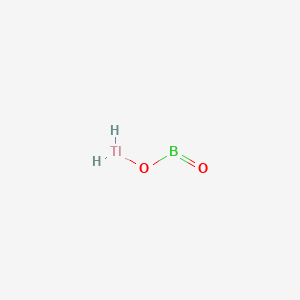
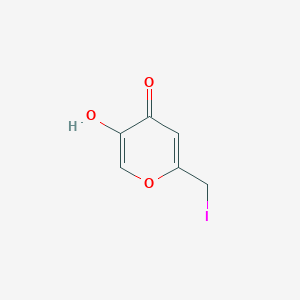
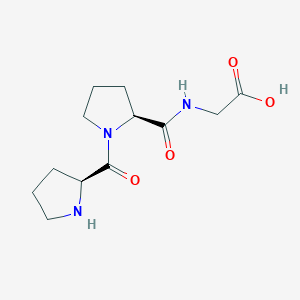
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
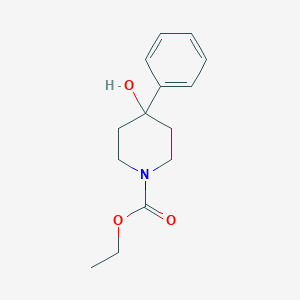




![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
